Methyl 2-methyl-5-phenylthiazole-4-carboxylate
Overview
Description
Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a chemical compound belonging to the thiazole family. It has the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is known for its potential biological activity and diverse applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-phenylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylthiazole-4-carboxylic acid with phenylmagnesium bromide, followed by esterification with methanol . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as tetrabutylammonium iodide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-methyl-5-phenylthiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-phenylthiazole-4-carboxylate: Known for its diverse biological activities.
2-Aminothiazole: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Thiazole: Found in many biologically active compounds, including vitamins and pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNIVMZHJOKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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